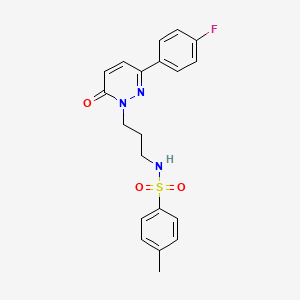
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyridazinone core, a fluorophenyl group, and a sulfonamide moiety. The synthesis generally involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Fluorophenyl Group : Typically via Suzuki-Miyaura coupling.
- Attachment of the Sulfonamide Moiety : Achieved through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, while the pyridazinone core may interact with various biological pathways.
Anticancer Activity
Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines:
- In Vitro Studies : Compounds related to this compound demonstrated IC50 values ranging from 1.30 μM to over 17 μM against HepG2 liver cancer cells and other tumor types .
- Mechanisms : These compounds often induce apoptosis and cell cycle arrest, particularly in the G2/M phase, enhancing their effectiveness against solid tumors .
Case Study 1: HDAC Inhibition
A related compound was studied for its role as a potent HDAC (Histone Deacetylase) inhibitor. The findings revealed that:
- Selectivity : It exhibited class I selectivity (HDAC1, 2, and 3) with an IC50 value of 95.48 nM against HDAC3.
- Antiproliferative Effects : The compound showed significant inhibitory effects on various cancer cell lines, indicating its potential as a lead compound for drug development .
Case Study 2: Apoptosis Induction
Another study highlighted the apoptosis-inducing capabilities of similar compounds:
- Flow Cytometry Analysis : Demonstrated increased apoptosis rates in treated HepG2 cells compared to controls, suggesting that these compounds could effectively promote cell death in cancerous tissues .
Data Table: Comparison of Biological Activities
| Compound Name | Target Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 1.30 - 17 | Apoptosis induction |
| Related HDAC Inhibitor | HDAC3 Inhibition | 95.48 | Histone deacetylation |
| Similar Compound A | Antiproliferative | <10 | Cell cycle arrest |
特性
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-15-3-9-18(10-4-15)28(26,27)22-13-2-14-24-20(25)12-11-19(23-24)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUCNFKAVBKMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














